1H and 13C NMR chemical shifts for [2-(Cyclopentylthio)ethyl]amine
1H and 13C NMR chemical shifts for [2-(Cyclopentylthio)ethyl]amine
Comprehensive NMR Structural Elucidation Guide: 1 H and 13 C Chemical Shift Assignments for [2-(Cyclopentylthio)ethyl]amine
Executive Summary & Structural Anatomy
[2-(Cyclopentylthio)ethyl]amine is a highly versatile bifunctional pharmacophore, characterized by a nucleophilic primary amine and a lipophilic cyclopentyl thioether moiety. Such structural motifs are foundational in the rational design of H 2 -receptor antagonists, radioprotective agents, and targeted covalent inhibitors.
From an analytical perspective, the molecule presents a unique spectroscopic challenge: it consists of two distinct aliphatic spin systems separated by an NMR-silent heteroatom (sulfur). As a Senior Application Scientist, approaching the structural elucidation of this molecule requires moving beyond simple 1D NMR data. We must construct a self-validating analytical system that leverages electronic causality, empirical additivity rules, and 2D heteronuclear correlation to unambiguously prove the molecular connectivity.
Electronic Causality and Chemical Shielding
The chemical shifts of [2-(Cyclopentylthio)ethyl]amine are fundamentally dictated by the competing electronic effects of its two heteroatoms: Nitrogen and Sulfur.
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Electronegativity vs. Polarizability: Nitrogen is significantly more electronegative (Pauling scale: 3.04) than sulfur (2.58). Consequently, the inductive deshielding ( −I ) effect of the amine nitrogen heavily deshields the adjacent C2 methylene protons.
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Anisotropic Effects: While sulfur is less electronegative, its larger atomic radius, higher polarizability, and the availability of d -orbitals create complex anisotropic deshielding zones. This shifts the C1' methine proton on the rigid cyclopentyl ring further downfield than one might expect from electronegativity alone .
Quantitative Data: Chemical Shift Assignments
The following assignments are derived from rigorous empirical additivity rules and cross-referenced against structural analogs in the Spectral Database for Organic Compounds (SDBS) and PubChem .
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Assignment Causality |
| C1' | 3.15 | m (quintet-like) | ~7.0 | 1H | Deshielded by adjacent sulfur and cyclic steric constraints. |
| C2 | 2.85 | t | 6.5 | 2H | Strongly deshielded by the highly electronegative nitrogen ( −I effect). |
| C1 | 2.65 | t | 6.5 | 2H | Deshielded by sulfur; upfield of C2 due to lower electronegativity. |
| C2', C5' | 1.95 | m | - | 4H | β to sulfur; complex multiplet due to diastereotopic ring protons. |
| C3', C4' | 1.60 | m | - | 4H | γ to sulfur; minimal deshielding, approaching baseline alkane shift. |
| NH 2 | 1.45 | br s | - | 2H | Broadened by quadrupolar relaxation of 14 N; exchanges with D 2 O. |
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Carbon Type | Assignment Causality |
| C1' | 43.8 | CH | α to sulfur in a sterically constrained cyclic system. |
| C2 | 41.5 | CH 2 | α to nitrogen; strong inductive deshielding dominates. |
| C1 | 35.2 | CH 2 | α to sulfur; acyclic flexibility reduces the shift compared to C1'. |
| C2', C5' | 33.9 | CH 2 | β to sulfur; positive empirical substituent effect (+8 ppm from base). |
| C3', C4' | 24.8 | CH 2 | γ to sulfur; near baseline cyclopentane shift (-2 ppm γ -effect). |
Self-Validating Experimental Protocols
To guarantee trustworthiness in structural assignment, a single 1D NMR spectrum is inadequate due to potential signal overlap in the aliphatic region. We employ a Self-Validating 2D NMR Workflow . Every step is chosen with specific causality to eliminate analytical ambiguity.
Step-by-Step Methodology
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Sample Preparation (Solvent Causality): Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Why CDCl 3 ? CDCl 3 is selected over protic solvents (e.g., CD 3 OD) to prevent rapid deuterium exchange of the primary amine protons, which would render the -NH 2 signal invisible. It also provides excellent solvation for the lipophilic cyclopentyl moiety while maintaining a stable lock signal .
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1D Acquisition ( 1 H and 13 C): Acquire 1 H NMR at 400 MHz (16 scans, 2s relaxation delay) and 13 C NMR at 100 MHz (1024 scans, 2s relaxation delay, WALTZ-16 composite pulse decoupling).
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2D Heteronuclear Single Quantum Coherence (HSQC): Run 1 H- 13 C HSQC to map direct C-H attachments. Causality: This resolves any ambiguity between the C1 (35.2 ppm) and C2', C5' (33.9 ppm) carbon signals by correlating them to their distinct proton shifts.
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2D Heteronuclear Multiple Bond Correlation (HMBC): This is the self-validating linchpin. A 1D spectrum cannot definitively prove the connectivity between the ethylamine chain and the cyclopentyl ring because the sulfur atom breaks the continuous scalar coupling (COSY) network. HMBC bridges this gap: the observation of a 3JCH cross-peak between the C1 protons (2.65 ppm) and the C1' carbon (43.8 ppm) across the sulfur heteroatom unambiguously confirms the thioether linkage.
Visualizing the Spin Network and Workflows
To conceptualize the structural proof, the following diagrams map the NMR correlation network and the experimental workflow.
2D NMR correlation network and structural spin systems of [2-(Cyclopentylthio)ethyl]amine.
Self-validating NMR experimental workflow for structural elucidation and signal assignment.
References
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Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]
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Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL: [Link]
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Title: PubChem Compound Summary for 2-(Ethylthio)ethylamine Source: National Center for Biotechnology Information URL: [Link]
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Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: Journal of Organic Chemistry URL: [Link]
